Triethoxychlorosilane

Catalog No.
S1893526
CAS No.
4667-99-6
M.F
C6H15ClO3Si
M. Wt
198.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxychlorosilane

CAS Number

4667-99-6

Product Name

Triethoxychlorosilane

IUPAC Name

chloro(triethoxy)silane

Molecular Formula

C6H15ClO3Si

Molecular Weight

198.72 g/mol

InChI

InChI=1S/C6H15ClO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3

InChI Key

JEZFASCUIZYYEV-UHFFFAOYSA-N

SMILES

CCO[Si](OCC)(OCC)Cl

Canonical SMILES

CCO[Si](OCC)(OCC)Cl

Precursor for Silica-Based Materials

Chlorotriethoxysilane readily undergoes hydrolysis and condensation reactions in the presence of moisture, forming silicon dioxide (SiO2) networks. This property makes it a valuable precursor for synthesizing various silica-based materials widely used in research. Examples include:

  • Sol-Gel Synthesis

    Chlorotriethoxysilane is a common starting material for sol-gel processing, a versatile technique for creating silica gels, thin films, and nanoparticles with tailored properties []. These materials find applications in catalysis, drug delivery, and optical devices [].

  • Surface Modification

    Researchers can use chlorotriethoxysilane to modify the surface of various substrates, including glass, metals, and polymers, by introducing silanol (Si-OH) groups. This allows for improved adhesion, bonding, and creation of functionalized surfaces for further experimentation [].

Organic Synthesis and Derivatization

Chlorotriethoxysilane can act as a source of both a chlor leaving group and ethoxy protecting groups in organic synthesis. Researchers utilize it in various reactions, including:

  • Silylation Reactions

    Chlorotriethoxysilane can react with alcohols and phenols to form triethoxysilyl ethers, protecting hydroxyl groups for further chemical transformations [].

  • Chlorination Reactions

    The chlorine atom in chlorotriethoxysilane can be readily displaced by nucleophiles, allowing for the introduction of desired functional groups onto organic molecules [].

Triethoxychlorosilane is an organosilicon compound with the chemical formula HSi(OC₂H₅)₃Cl. It appears as a colorless liquid and is primarily utilized in various chemical applications due to its unique properties. This compound is characterized by the presence of both ethoxy groups and a chlorine atom, which contribute to its reactivity and functionality in

The mechanism of action of chlorotriethoxysilane depends on the specific application. In general, it reacts with surfaces through the following mechanisms:

  • Hydrolysis: The ethoxy groups are replaced by hydroxyl (OH) groups upon exposure to moisture, forming silanol (Si-OH) groups on the surface. These silanol groups can then condense with other silanols or with hydroxyl groups on the substrate, forming a covalent bond.
  • Silylation: The chlorine atom can react with nucleophilic groups on a surface, leading to the formation of a Si-O-Si bond and attaching the silane molecule to the substrate.

The specific mechanism determines the type of bonding formed and the resulting properties of the modified surface.

Chlorotriethoxysilane is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Chlorotriethoxysilane is moderately toxic by inhalation and can irritate the skin and eyes.
  • Flammability: It is flammable and can ignite readily.
  • Reactivity: It reacts violently with water, releasing hydrochloric acid fumes, which are corrosive and toxic.
, notably:

  • Hydrosilylation Reactions: It can undergo hydrosilylation, where it reacts with alkenes or alkynes in the presence of catalysts such as ruthenium halides and cuprous halides, leading to the formation of siloxane bonds .
  • Reduction Reactions: As a reducing agent, it is effective in reducing carbonyl compounds and amides, often facilitated by transition metal catalysts like cobalt(II) chloride or rhodium .
  • Hydrolysis: Like many silyl ethers, triethoxychlorosilane is susceptible to hydrolysis, leading to the formation of silanol groups and ethanol. This reaction is significant for its applications in surface treatments and coatings .

While triethoxychlorosilane is not primarily known for biological applications, it has been studied for its potential interactions with biological systems. Its role as a reducing agent may imply some utility in biochemical contexts, although specific biological activities remain underexplored. The compound's interactions with silica surfaces suggest possible applications in bioconjugation or as a stabilizing agent for biomolecules .

The synthesis of triethoxychlorosilane can be achieved through various methods:

  • Direct Reaction with Silicon: A notable method involves the direct reaction of silicon with ethanol under catalytic conditions using copper chloride. This approach allows for selective synthesis depending on the reaction conditions .
  • Chlorination of Triethoxysilane: Chlorination of triethoxysilane can also yield triethoxychlorosilane, where chlorine replaces one of the ethoxy groups.
  • Solvent-Free Synthesis: Recent advances have explored solvent-free methods that enhance efficiency and reduce environmental impact during synthesis .

Triethoxychlorosilane finds applications across various fields:

  • Surface Modification: It is widely used to modify surfaces of silica and other metal oxides, enhancing adhesion properties and hydrophobicity .
  • Adhesives and Sealants: The compound acts as a coupling agent in adhesives, improving bonding strength between organic materials and inorganic substrates.
  • Coatings: It is utilized in protective coatings due to its ability to form durable siloxane networks upon curing.
  • Intermediate in Organic Synthesis: Triethoxychlorosilane serves as an intermediate in the synthesis of more complex organosilicon compounds used in electronics and materials science .

Studies have focused on the interaction of triethoxychlorosilane with various substrates, particularly metal oxides such as silica and alumina. Infrared spectroscopy has been employed to analyze these interactions, revealing insights into how triethoxychlorosilane modifies surface properties through chemical bonding and layer formation . Such studies are crucial for optimizing its use in industrial applications.

Several compounds share similarities with triethoxychlorosilane due to their organosilicon nature. Here are some comparable compounds:

Compound NameFormulaKey Features
TrimethoxysilaneHSi(OCH₃)₃Lacks chlorine; used for similar surface modifications.
TetraethoxysilaneHSi(OC₂H₅)₄Contains four ethoxy groups; higher reactivity due to more alkoxy groups.
TriisopropoxysilaneHSi(OCH(CH₃)₂)₃Similar structure but with isopropyl groups; used in coatings.
VinyltriethoxysilaneHSi(OC₂H₅)₃C₂H₃Contains a vinyl group; useful for polymerization reactions.

Uniqueness

Triethoxychlorosilane's unique combination of ethoxy groups and a chlorine atom allows it to act effectively as both a coupling agent and a precursor for further chemical transformations. Its specific reactivity profile makes it particularly valuable in applications requiring precise surface modification and adhesion enhancement.

Boiling Point

156.0 °C

Melting Point

-51.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4667-99-6

Wikipedia

Silane, chlorotriethoxy-

General Manufacturing Information

Silane, chlorotriethoxy-: ACTIVE

Dates

Modify: 2023-08-16

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